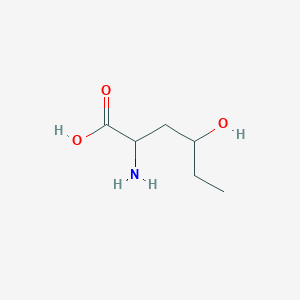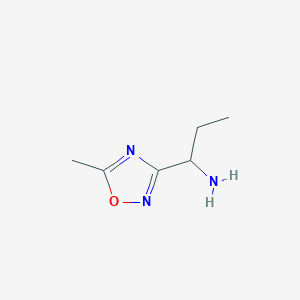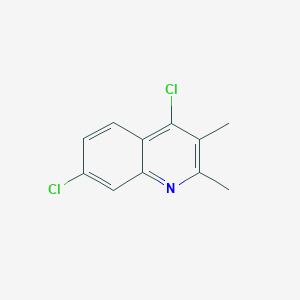
Quinoline, 4,7-dichloro-2,3-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 4,7-dichloro-2,3-dimethyl-: is a derivative of quinoline, an aromatic heterocyclic organic compound. Quinoline itself consists of a benzene ring fused with a pyridine ring. The compound 4,7-dichloro-2,3-dimethylquinoline is characterized by the presence of two chlorine atoms at the 4th and 7th positions and two methyl groups at the 2nd and 3rd positions on the quinoline ring. This structural modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-dichloro-2,3-dimethylquinoline can be achieved through several methods. One common approach involves the chlorination of 4-hydroxy-7-chloroquinoline using phosphorus oxychloride. This reaction typically occurs under reflux conditions, resulting in the formation of the desired dichloro compound .
Industrial Production Methods: Industrial production of 4,7-dichloro-2,3-dimethylquinoline often involves large-scale chlorination processes. The starting material, 4-hydroxy-7-chloroquinoline, is subjected to chlorination using phosphorus oxychloride, followed by purification steps to obtain the final product. This method ensures high yield and purity, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions: 4,7-dichloro-2,3-dimethylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4th and 7th positions can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the quinoline ring can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Amines, thiols, and other nucleophiles under basic conditions.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Major Products Formed:
Substitution Products: Various substituted quinolines depending on the nucleophile used.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Reduced quinoline derivatives.
Scientific Research Applications
Chemistry: 4,7-dichloro-2,3-dimethylquinoline is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology and Medicine: The compound has shown potential in medicinal chemistry due to its ability to interact with biological targets. It is being investigated for its antimicrobial, anticancer, and anti-inflammatory properties. Researchers are exploring its use in drug development for various diseases .
Industry: In the industrial sector, 4,7-dichloro-2,3-dimethylquinoline is used as an intermediate in the production of dyes, pigments, and agrochemicals. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 4,7-dichloro-2,3-dimethylquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, its interaction with cellular pathways can result in anticancer and anti-inflammatory activities .
Comparison with Similar Compounds
- 2-chloroquinoline-3-carbaldehyde
- 4,7-dichloroquinoline
- 2,4-dimethylquinoline
Comparison: 4,7-dichloro-2,3-dimethylquinoline is unique due to the presence of both chlorine and methyl groups on the quinoline ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to other quinoline derivatives. For instance, 2-chloroquinoline-3-carbaldehyde lacks the additional methyl groups, resulting in different reactivity patterns and applications .
Properties
Molecular Formula |
C11H9Cl2N |
|---|---|
Molecular Weight |
226.10 g/mol |
IUPAC Name |
4,7-dichloro-2,3-dimethylquinoline |
InChI |
InChI=1S/C11H9Cl2N/c1-6-7(2)14-10-5-8(12)3-4-9(10)11(6)13/h3-5H,1-2H3 |
InChI Key |
OCRPLLPPZVGPRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=C1Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


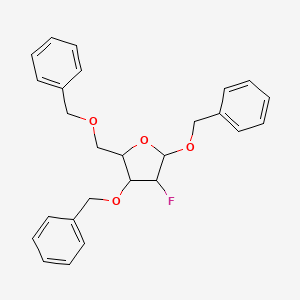
![2-[(6-Methoxypyridin-3-yl)amino]-1-(pyrrolidin-1-yl)propan-1-one](/img/structure/B12108962.png)
![3-[4,5-Dihydroxy-6-methyl-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B12108967.png)
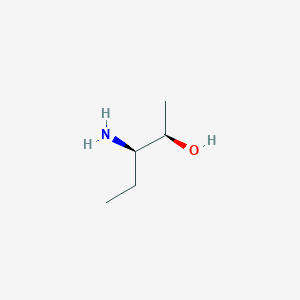

![Pyridine, 4-[5-(2-thienyl)-1H-1,2,4-triazol-3-yl]-](/img/structure/B12108988.png)
![3-[(2-chlorophenoxy)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12108995.png)
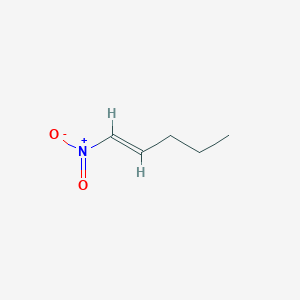
![tert-butyl N-[1-[[1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate](/img/structure/B12109000.png)
![2-{[(3-Hydroxypropyl)amino]methyl}-6-methoxyphenol](/img/structure/B12109005.png)
